![molecular formula C8H8F4N2O B1483216 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2097986-54-2](/img/structure/B1483216.png)
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
The compound “2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains fluorine atoms, which are often used in medicinal chemistry due to their ability to modify the chemical properties of an organic molecule in beneficial ways .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Fluorinated compounds are often quite reactive, due to the high electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms and the pyrazole ring. Fluorine atoms can greatly influence the polarity, boiling point, and other physical properties of an organic molecule .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O/c9-2-3-14-5-6(1-4-15)7(13-14)8(10,11)12/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOVTLGYUZGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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